N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide is a halogenated benzamide derivative characterized by a 2-iodobenzamide backbone substituted with a 4-chloro-2-methoxy-5-methylphenyl group. Its synthesis and characterization are critical for understanding its behavior relative to analogues, particularly in catalysis, imaging, or therapeutic contexts .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c1-9-7-13(14(20-2)8-11(9)16)18-15(19)10-5-3-4-6-12(10)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWWEXZGOQNDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213823 | |
| Record name | N-(4-Chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692279-65-5 | |
| Record name | N-(4-Chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692279-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylaniline and 2-iodobenzoic acid.
Amide Formation: The amide bond is formed through a condensation reaction between the amine group of 4-chloro-2-methoxy-5-methylaniline and the carboxylic acid group of 2-iodobenzoic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzamide moiety can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
Chemistry
N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to be utilized in various organic reactions, including:
- Cross-coupling reactions: It can participate in coupling reactions to form biaryl compounds.
- Substitution reactions: The iodine atom can be replaced with other nucleophiles, leading to diverse derivatives.
Biology
In biological research, this compound is explored for its potential interactions with biological macromolecules:
- Enzyme Inhibition Studies: It is used to investigate the inhibition of specific enzymes, providing insights into its pharmacological potential.
- Protein-Ligand Interactions: The compound can be employed in assays to study binding affinities and mechanisms of action against target proteins.
Medicine
The compound's pharmacological properties are under investigation for potential therapeutic applications:
- Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Drug Development: It is being evaluated as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry
In industrial applications, this compound can be utilized in:
- Specialty Chemicals: Its unique properties make it suitable for formulating specialty chemicals with specific functionalities.
- Agrochemicals: The compound may also find applications in developing agrochemicals due to its biological activity.
Case Studies and Research Findings
- Enzyme Inhibition Study : A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of similar benzamide derivatives, highlighting the significance of structural modifications on biological activity. The results indicated that introducing halogen substituents could enhance inhibitory effects against specific targets .
- Anticancer Research : Research conducted on related compounds demonstrated promising results in inhibiting tumor growth in vitro. The presence of halogen atoms was found to increase lipophilicity, potentially improving cellular uptake and efficacy .
- Synthetic Applications : A comprehensive review on the use of benzamide derivatives in organic synthesis emphasized their versatility as intermediates, showcasing various synthetic pathways that lead to complex molecular architectures.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Fluorescence and Spectroscopic Properties
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :
Lacking iodine, this compound exhibits strong fluorescence at λex/λem = 340/380 nm, with optimal intensity at pH 5 and 25°C. The methoxy and methyl groups enhance fluorescence stability, while the absence of iodine reduces molecular weight (MW: 289.75 vs. 426.68 for the target compound). The target’s iodine atom may quench fluorescence due to heavy atom effects, suggesting trade-offs between halogen utility and optical properties .
Electronic and Structural Comparisons
- N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide: The cyano and fluoro substituents create strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group. Such differences impact charge distribution, affecting reactivity in nucleophilic aromatic substitution or interactions with biological targets like enzymes .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity in Palladium-Catalyzed Reactions
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure : The compound features a benzamide structure with specific substitutions that enhance its biological properties. The presence of the chloro, methoxy, and iodo groups contributes to its reactivity and interaction with biological targets.
Synthesis : The synthesis typically involves the reaction between 4-chloro-2-methoxy-5-methylaniline and 2-iodobenzoic acid, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or dimethylformamide.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This modulation can lead to altered metabolic pathways, which is crucial in therapeutic contexts.
- Receptor Interaction : It may also interact with various receptors, influencing signaling pathways involved in disease processes.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Studies indicate that it may exhibit antiproliferative effects against several cancer cell lines. For instance, derivatives of similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7) and other cancer types like colorectal carcinoma (HCT116) .
Antioxidative Activity
In addition to anticancer properties, this compound has been evaluated for its antioxidative potential. Compounds with similar structures demonstrated significant radical-scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Antibacterial Activity
The compound's antibacterial properties have also been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. Some related compounds showed minimal inhibitory concentrations (MIC) around 8 µM, indicating potential for further development as antibacterial agents .
Case Studies and Research Findings
- Antiproliferative Studies : A study investigating various substituted benzimidazole carboxamides revealed that compounds with methoxy and hydroxy groups exhibited pronounced antiproliferative activity against cancer cell lines, supporting the hypothesis that structural modifications significantly impact biological efficacy .
- Oxidative Stress Studies : Research on the antioxidative capacity of related compounds demonstrated their ability to mitigate oxidative stress in cellular models, suggesting a protective role against cellular damage which could indirectly inhibit cancer cell growth .
- Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms have shown that similar benzamide derivatives can effectively modulate enzyme activity linked to cancer progression, providing a pathway for therapeutic intervention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
